1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Description
1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group at the 3-position and a tetrahydropyran (THP) protective group at the 1-position. The THP group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis . Its molecular formula is C₉H₁₁F₃N₂O, with a molecular weight of 220.19 g/mol (calculated). The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, traits critical for bioactive molecules .
The compound is synthesized via N-arylation or protective group strategies. For example, THP-protected pyrazoles are often prepared by reacting pyrazole derivatives with dihydropyran under acidic conditions, followed by purification via column chromatography . Applications include its use as a precursor for Suzuki-Miyaura cross-coupling reactions to generate boronic ester intermediates, which are pivotal in constructing complex heterocycles for drug discovery .
Properties
IUPAC Name |
1-(oxan-2-yl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)7-4-5-14(13-7)8-3-1-2-6-15-8/h4-5,8H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKYKJNULUAAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyraZole typically involves the reaction of oxan-2-yl derivatives with trifluoromethylated pyrazole precursors. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization of appropriate precursors under controlled conditions to form the oxan ring.
Substitution Reactions: Introducing the trifluoromethyl group through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Deprotection of the Tetrahydropyran (THP) Group
The THP group serves as a protective moiety for the pyrazole nitrogen. Its removal is critical for accessing the parent pyrazole for further functionalization:
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Reaction Conditions : Acidic hydrolysis (e.g., HCl in methanol or aqueous H₂SO₄) under reflux.
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Mechanism : Protonation of the oxygen in the THP ether followed by cleavage of the C–O bond, yielding the free pyrazole and tetrahydropyran alcohol.
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Example :
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Applications : Deprotection enables subsequent modifications at the pyrazole nitrogen, such as alkylation or coordination chemistry.
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution, with the trifluoromethyl group acting as a strong electron-withdrawing group (EWG), directing incoming electrophiles to specific positions:
Halogenation
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Position Selectivity : The trifluoromethyl group deactivates the ring, favoring substitution at the less hindered C4 or C5 positions.
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Reagents : I₂/KI (iodination), N-bromosuccinimide (bromination), or Cl₂ gas (chlorination).
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Example :
This iodinated derivative is a key intermediate for cross-coupling reactions.
Nitration
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Conditions : HNO₃/H₂SO₄ at 0–5°C.
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Outcome : Nitration occurs at C4 , producing nitro derivatives for reduction to amines.
Cross-Coupling Reactions
Halogenated derivatives participate in palladium-catalyzed cross-couplings, enabling diverse functionalizations:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, base | Biaryl or heteroaryl derivatives at C4 | Drug discovery |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | C4-aminated pyrazoles | Ligand synthesis |
Example :
Cyclization and Heterocycle Formation
The pyrazole core participates in cyclocondensation reactions to form fused heterocycles:
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With 1,3-Dicarbonyls : Forms pyrazolo[1,5-a]pyrimidines under basic conditions (e.g., NaOMe/MeOH) .
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Mechanism : Nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon, followed by cyclodehydration.
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Example :
Trifluoromethyl Group Reactivity
While the CF₃ group is typically inert, it can undergo radical or nucleophilic displacement under extreme conditions (e.g., Cu-mediated reactions).
THP Group Functionalization
The THP oxygen can engage in hydrogen bonding or serve as a leaving group in SN1/SN2 reactions under acidic conditions .
Scientific Research Applications
1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyraZole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyraZole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole are compared below with analogous pyrazole derivatives. Key parameters include substituent effects, synthetic routes, and applications.
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Findings:
Substituent Effects :
- The THP group in the target compound improves synthetic versatility compared to aryl substituents (e.g., 4-methoxyphenyl in ), as it can be selectively removed under mild acidic conditions .
- Trifluoromethyl at the 3-position is a common feature across analogues, enhancing hydrophobicity and electronic effects critical for binding to biological targets .
Synthetic Routes: The target compound is synthesized via protective group chemistry, whereas analogues like compound 1 (Table 1) require transition metal catalysis (e.g., CuI) for N-arylation . Boronic ester derivatives (e.g., ) are prepared via Miyaura borylation, enabling cross-coupling reactions inaccessible to non-boronated analogues.
Biological and Industrial Relevance: Aryl-substituted derivatives (e.g., ) exhibit pronounced bioactivity (e.g., anticancer, anti-inflammatory), whereas the target compound primarily serves as a synthetic intermediate . Fluorinated pyrazoles (e.g., ) are prioritized in drug design due to their enhanced bioavailability and metabolic stability.
Biological Activity
1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its interesting biological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H12F3N2O
- CAS Number : 1141878-45-6
- Molecular Weight : 264.01 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, focusing on optimizing yield and purity while minimizing environmental impact.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a derivative was tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 25 | |
| Pseudomonas aeruginosa | 50 |
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro. In one study, it was found to inhibit the secretion of nitric oxide (NO) in RAW264.7 macrophage cells, suggesting anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazole derivatives indicates that the presence of electron-withdrawing groups, such as trifluoromethyl, enhances biological activity. The spatial arrangement of substituents also plays a crucial role in determining the potency and selectivity of these compounds .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several pyrazole derivatives, including the compound . The results highlighted its potential as a lead compound for developing new antibiotics against resistant strains.
Case Study 2: Inhibition of Enzymes
Another research focused on the inhibition of phosphodiesterases (PDEs) by this compound and its derivatives. The findings revealed that certain modifications led to enhanced inhibitory activity against PDE3A and PDE3B, with IC50 values indicating potent effects at low concentrations .
Q & A
Basic Research Question
- 1H-NMR : Critical for confirming substitution patterns. For example, the THP-protected pyrazole 92 in shows distinct proton signals at δ 5.35 (pyran-H) and δ 6.15 (pyrazole-H) .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as seen in the analysis of enone-pyrazole hybrids () .
How does solvent choice impact the reactivity of pyrazole derivatives in nucleophilic substitution reactions?
Advanced Research Question
Solvent polarity and coordinating ability modulate reaction pathways:
- Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity in SNAr reactions.
- Lower alkanols (e.g., methanol): Preferred for hydrazine condensations, as shown in thiopyrano[4,3-c]pyrazole synthesis (), where refluxing methanol improved yields .
What computational tools are available to predict the reactivity of trifluoromethyl-substituted pyrazoles?
Advanced Research Question
- Reaction Design Platforms : ICReDD’s integrated computational-experimental workflow combines quantum mechanics (e.g., DFT) with machine learning to optimize reaction conditions () .
- Hirshfeld surface analysis : Used to study intermolecular interactions in pyrazole-tetrazole hybrids (), aiding in crystallinity prediction .
How can biological activity be assessed for pyrazole derivatives with trifluoromethyl groups?
Basic Research Question
- In vitro assays : Anti-inflammatory activity is evaluated via COX-2 inhibition (e.g., pyrazolyl-tetrazoles in showed IC50 values <10 µM) .
- Antibacterial screening : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus and E. coli) .
How should researchers resolve contradictory NMR data in pyrazole derivative characterization?
Advanced Research Question
- Variable temperature NMR : Used to distinguish dynamic equilibria (e.g., keto-enol tautomerism in ) .
- 2D-COSY/NOESY : Resolves overlapping signals in congested spectra, as applied to THP-protected pyrazoles () .
What strategies enhance the stability of pyrazole derivatives during storage?
Basic Research Question
- Protecting groups : THP groups reduce hygroscopicity and oxidation () .
- Storage conditions : Amber vials at –20°C for light-sensitive compounds (e.g., iodopyrazoles in ) .
What are effective methods for functionalizing the trifluoromethyl group in pyrazole scaffolds?
Advanced Research Question
- Cross-coupling reactions : Suzuki-Miyaura couplings using boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in ) under Pd catalysis .
- Electrophilic fluorination : Direct fluorination of trifluoromethyl groups under acidic conditions (e.g., HF/pyridine systems).
How do protecting groups influence the synthetic versatility of pyrazole intermediates?
Basic Research Question
- THP as a protecting group : Enables selective N-functionalization while shielding reactive sites. Deprotection with HCl in dioxane restores NH-pyrazole for further reactions () .
- Comparative studies : Boc and Fmoc groups are less stable under basic conditions compared to THP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
